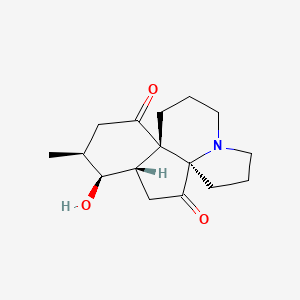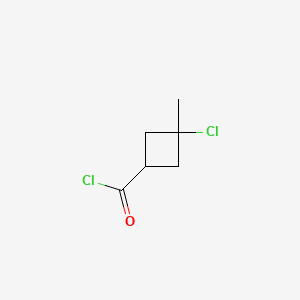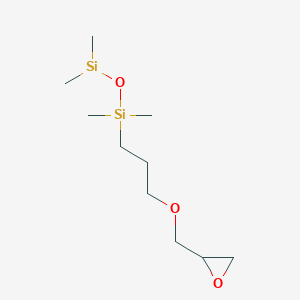
(3-Glycidoxypropyl)-1,1,3,3-tétraméthyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane” is a colorless or yellowish transparent liquid . It is mainly used as a favorable material for the preparation of ternary copolymerized silicone oils . It has a molecular formula of C10H23O3Si2 and a molecular weight of 247.46 g/mol .
Synthesis Analysis
The synthesis of 1,1,3,3-Tetramethyldisiloxane involves 1.1 equiv of allyl glycidyl ether (calculated to each Si-H group) placed into the reaction vessel and heated up to 90 °C .Molecular Structure Analysis
The molecular structure of “(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane” can be represented by the SMILES stringCSiOSi(C)CCCOCC1CO1 . The compound has a topological polar surface area of 31 Ų and contains 15 heavy atoms . Chemical Reactions Analysis
1,1,3,3-Tetramethyldisiloxane is an inexpensive, nontoxic, and mild reducing agent. It is an attractive hydride source for hydrosilylation reactions, dehydrogenative silylations, and polymer production due to its electrophilic nature .Physical and Chemical Properties Analysis
“(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane” has a refractive index of 1.452 . It boils at 184 °C/2 mmHg and has a density of 0.996 g/mL at 20 °C .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du (3-Glycidoxypropyl)-1,1,3,3-tétraméthyldisiloxane, en mettant l'accent sur les applications uniques :
Matériaux hybrides organo-inorganiques
Ce composé est utilisé pour créer des matériaux hybrides organo-inorganiques par co-hydrolyse avec du silicate de tétraéthyle (TEOS) en milieu acide. Ces matériaux présentent des applications potentielles dans divers domaines en raison de leurs propriétés uniques .
Capteurs portables
Le procédé sol-gel impliquant ce composé joue un rôle crucial dans la conception de capteurs portables capables de détecter des analytes importants pour les applications diagnostiques et médicales .
Textiles intelligents
Il est utilisé dans les textiles intelligents pour incorporer des dispositifs piézoélectriques, des cellules solaires organiques et des dispositifs thermoélectriques dans les textiles. Il contribue également à la création de matériaux présentant des performances électrochimiques élevées et des fonctionnalités chromatiques .
Amélioration de la récupération du pétrole
Des nanofluides à base de this compound sont étudiés pour améliorer la mouillabilité et la récupération du pétrole par des essais de flottation et d'inondation de carottes .
Catalyse d'ouverture de cycle époxy
Une approche de synthèse unique utilise ce composé avec du chlorure de titane (IV) pour catalyser l'ouverture de cycle époxy dans les alcoxydes modifiés organiquement .
Investigations sur l'ionisation par électronébulisation
Les sols précurseurs dérivés de ce composé sont étudiés par ionisation par électronébulisation (ESI), ce qui a des implications dans diverses applications de la chimie analytique et synthétique .
Mécanisme D'action
Target of Action
The primary targets of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane are glass substrates and various organic compounds. The compound binds well with glass substrates, creating a three-dimensional matrix . It also interacts with organic compounds such as amides, alcohols, thiols, and acids .
Mode of Action
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a bifunctional organosilane with three methoxy groups on one side and an epoxy ring on the other . The methoxy groups bind well with glass substrates, creating a three-dimensional matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . This compound is highly reactive in water and can be used as a linking agent between the surface of the silica and the polymeric matrix .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of a three-dimensional matrix on glass substrates . It also influences the pathways related to the reaction of the epoxy group with amides, alcohols, thiols, and acids .
Pharmacokinetics
Its high reactivity in water suggests that it may have significant absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The action of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane results in the formation of a three-dimensional matrix on glass substrates . This enhances the dry and wet adhesion of epoxy coatings . It also results in the creation of a reactive surface for one-step and high-density protein immobilization .
Action Environment
The action of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is influenced by environmental factors such as the presence of water, which enhances its reactivity . The efficacy and stability of the compound may also be affected by the nature of the glass substrates and the specific organic compounds it interacts with .
Safety and Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/C10H23O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10H,5-9H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFPDQBRSRCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CCCOCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
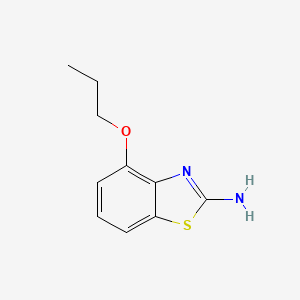

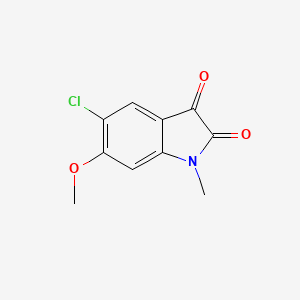
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/structure/B578967.png)
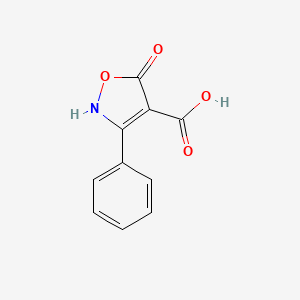
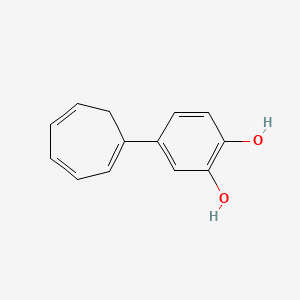
![1-Amino-7-[5-(4,6-dichloro-1,3,5-triazin-2-yl)amino-2-sodiosulfophenylazo]-2-(1,5-disodiosulfo-2-naphthylazo)-8-hydroxy-3,6-naphthalenedisulfonic acid disodium salt](/img/structure/B578970.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B578972.png)
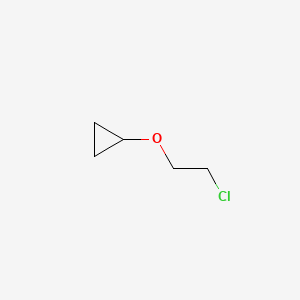
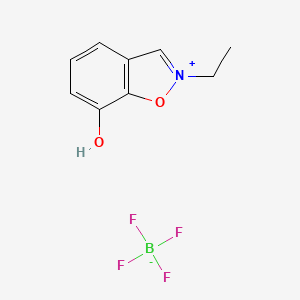
![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
